molecular formula C19H24BNO4S B8240711 N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B8240711
M. Wt: 373.3 g/mol
InChI Key: BCWPSRJBANFMQG-UHFFFAOYSA-N
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Description

This compound is a boronate ester-functionalized benzenesulfonamide derivative featuring a benzyl group on the sulfonamide nitrogen. Its structure combines a sulfonamide moiety—a common pharmacophore in drug discovery—with a dioxaborolane group, enabling applications in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

Properties

IUPAC Name

N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BNO4S/c1-18(2)19(3,4)25-20(24-18)16-10-12-17(13-11-16)26(22,23)21-14-15-8-6-5-7-9-15/h5-13,21H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWPSRJBANFMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The lithiation-borylation method leverages directed ortho-metalation to introduce the boronic ester group. As demonstrated in the synthesis of analogous sulfonamide boronic esters, N-benzylbenzenesulfonamide is treated with n-butyllithium at −78°C in anhydrous tetrahydrofuran (THF). This generates a lithium sulfonamide intermediate, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronic ester moiety.

Critical Parameters:

  • Temperature control (−78°C) prevents side reactions.

  • Stoichiometric excess of boronate ester (2.5–3.0 equivalents) ensures complete conversion.

  • Quenching with saturated ammonium chloride stabilizes the product.

Yield and Purification

Yields for this method typically range from 65–75% after purification via silica gel chromatography using hexane/ethyl acetate gradients. Impurities include unreacted starting material and over-lithiated byproducts, which are minimized by strict temperature control.

Miyaura Borylation of Aryl Halides

Palladium-Catalyzed Coupling

An alternative route involves Miyaura borylation of 4-bromo-N-benzylbenzenesulfonamide using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. The reaction employs Pd(OAc)₂ with XPhos as a ligand in a mixture of 1,4-dioxane and water at 80–100°C .

Optimized Conditions:

  • Catalyst loading: 5 mol% Pd(OAc)₂, 10 mol% XPhos.

  • Base: Potassium acetate (3.0 equivalents).

  • Reaction time: 12–24 hours.

Scalability and Industrial Adaptation

Industrial-scale adaptations replace batch reactors with continuous flow systems , improving heat transfer and reducing reaction times to 2–4 hours. Automated pH monitoring ensures consistent base concentration, achieving yields of 70–75% with >98% purity.

Multi-Step Synthesis via Suzuki Coupling

Sequential Functionalization

A three-step approach synthesizes the target compound from 4-bromo-benzenesulfonyl chloride :

  • Sulfonamide Formation: React with benzylamine in dichloromethane (DCM) at 0°C (yield: 85–90%).

  • Borylation: Miyaura borylation with B₂pin₂ and Pd(dppf)Cl₂ in dimethylformamide (DMF) at 100°C (yield: 70%).

  • Purification: Recrystallization from ethanol/water mixtures.

Comparative Efficiency

This method’s cumulative yield (~60% ) is lower than direct borylation but offers flexibility for introducing diverse sulfonamide substituents.

Solvent and Catalytic System Optimization

Solvent Selection

  • THF is optimal for lithiation-borylation due to its low temperature stability.

  • 1,4-Dioxane/water mixtures enhance Miyaura borylation rates by solubilizing inorganic bases.

Ligand Effects in Palladium Catalysis

  • XPhos outperforms SPhos and RuPhos in Miyaura borylation, reducing side product formation.

  • CataCXium A ligands improve turnover numbers (TON) in industrial settings.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): Aromatic protons at δ 7.5–7.8 ppm; boronate ester methyl groups at δ 1.3 ppm.

  • LC-MS : [M+H]⁺ at m/z 373.3 (C₁₉H₂₄BNO₄S).

Purity Assessment

  • HPLC : >99% purity achieved using C18 columns with acetonitrile/water gradients.

  • Elemental Analysis : Carbon (61.1%), Hydrogen (6.5%), Nitrogen (3.8%).

Industrial-Scale Production Challenges

Byproduct Management

  • Over-borylation : Controlled by limiting boronate ester equivalents.

  • Sulfonamide Hydrolysis : Avoided by maintaining anhydrous conditions during lithiation.

Comparative Analysis of Methods

Method Yield Catalyst Solvent Purity
Lithiation-Borylation65–75%n-BuLiTHF>98%
Miyaura Borylation70–75%Pd(OAc)₂/XPhos1,4-Dioxane/H₂O>99%
Multi-Step Synthesis~60%Pd(dppf)Cl₂DMF95–98%

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo several types of chemical reactions:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

    Oxidation: The boronate ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydride, and potassium acetate are frequently used.

    Oxidizing agents: Hydrogen peroxide and sodium perborate for oxidation reactions.

Scientific Research Applications

N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry:

    Material Science: It can be utilized in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.

    Biological Studies: The compound can be used to study the interactions of boron-containing molecules with biological systems, potentially leading to new insights in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide primarily involves its role as a boronate ester in Suzuki-Miyaura coupling reactions. The boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

Compound Name N-Substituent Key Properties Reference CAS/ID
Target Compound Benzyl Enhanced lipophilicity; potential for improved pharmacokinetics Not explicitly provided
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzenesulfonamide Dimethyl Reduced steric bulk; higher polarity compared to benzyl 486422-04-2
N,N-Diethyl-4-(tetramethyl-dioxaborolan-2-yl)benzenesulfonamide Diethyl Increased hydrophobicity; slower reaction kinetics in cross-coupling 911228-95-0
N-Methyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzenesulfonamide Methyl Simplified structure; lower molecular weight 1073353-47-5
N-2-Pyridinyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzenesulfonamide Pyridinyl Enhanced solubility in polar solvents; potential for metal coordination Not explicitly provided

Key Findings :

  • Steric Hindrance : Bulky substituents (e.g., benzyl, diethyl) may reduce reaction rates in Suzuki couplings due to steric shielding of the boronate group .
  • Solubility : Pyridinyl and methyl derivatives exhibit higher aqueous solubility compared to lipophilic benzyl or diethyl analogs .

Positional Isomerism on the Benzene Ring

Compound Name Boronate Position Key Properties Reference CAS/ID
Target Compound Para (4-position) Optimal geometry for cross-coupling; high reactivity Not explicitly provided
4-Methyl-N-[3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl]benzenesulfonamide Meta (3-position) Reduced coupling efficiency due to steric and electronic mismatches 796061-08-0
N,N,2-Trimethyl-4-(tetramethyl-dioxaborolan-2-yl)benzenesulfonamide Para (4-position) Additional methyl at 2-position introduces steric clashes 1011731-93-3

Key Findings :

  • Reactivity : Para-substituted derivatives generally exhibit superior reactivity in Suzuki-Miyaura reactions compared to meta-substituted analogs, as the para configuration aligns better with catalytic transition states .
  • Steric Effects: Ortho-substituents (e.g., 2-methyl in N,N,2-trimethyl derivative) hinder boron accessibility, lowering catalytic turnover .

Functional Group Replacements

Compound Name Core Structure Key Properties Reference CAS/ID
Target Compound Sulfonamide Versatile in medicinal chemistry; hydrogen-bonding capability Not explicitly provided
N-Benzyl-4-(tetramethyl-dioxaborolan-2-yl)benzamide Benzamide Reduced acidity compared to sulfonamide; altered pharmacokinetics Not explicitly provided
4-(Tetramethyl-dioxaborolan-2-yl)benzenesulfonamide (Parent Compound) Unsubstituted sulfonamide Higher polarity; limited membrane permeability Not explicitly provided

Key Findings :

  • Acidity : Sulfonamides are more acidic (pKa ~10) than benzamides (pKa ~15), influencing ionization under physiological conditions .
  • Biological Activity : The benzamide derivative (63% synthetic yield) was investigated for tubulin targeting, suggesting substituent-dependent bioactivity .

Biological Activity

N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a sulfonamide group and a boronate moiety, which are crucial for its biological activity. The molecular formula is C20H26BNO4SC_{20}H_{26}BNO_4S, with a molecular weight of 387.30 g/mol. The presence of the boronate group is significant for its interactions in biological systems.

Sulfonamides are known for their ability to inhibit dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis. This inhibition can lead to antibacterial effects. Additionally, boron-containing compounds have been studied for their roles in targeting specific biological pathways due to their unique reactivity and ability to form stable complexes with biomolecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
N-benzyl-p-toluenesulfonamidePotent inhibitor of bacterial growth
Benzylsulfonamide derivativesEffective against various pathogens

Acetylcholinesterase Inhibition

Studies have shown that certain derivatives of benzylsulfonamides possess strong acetylcholinesterase (AChE) inhibitory activity. The structure-activity relationship suggests that modifications in the benzyl and sulfonamide groups can enhance this activity significantly.

Example Findings:

  • A derivative with an IC50 of 0.56 nM was identified as a potent AChE inhibitor, indicating that structural modifications can lead to enhanced pharmacological effects .

Antitumor Activity

Sulfonamides have also been linked to antitumor activity. The mechanism often involves the inhibition of tumor cell proliferation through various pathways including apoptosis induction and cell cycle arrest.

Case Studies

  • Synthesis and Evaluation : A study synthesized several piperidine derivatives with sulfonamide groups and evaluated their anti-AChE activity. The findings indicated that bulky substituents on the benzene ring significantly increased inhibitory potency .
  • Crystal Structure Analysis : The crystal structure of similar sulfonamide compounds revealed insights into intermolecular interactions that contribute to their biological activity. Notably, hydrogen bonding and π-interactions were observed to stabilize the three-dimensional structures .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A common approach involves reacting 4-bromo-N-benzylbenzenesulfonamide with bis(pinacolato)diboron (B₂Pin₂) under inert conditions (N₂/Ar) using Pd(dppf)Cl₂ as a catalyst and KOAc as a base in anhydrous dioxane at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water mixtures) is recommended. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is this compound characterized structurally and functionally in academic research?

  • Structural Analysis :

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal refinement, with data collected at 100 K .
  • Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and boronate ester signals (δ 1.3 ppm, quartet for pinacol methyl groups) .
    • Functional Analysis : Suzuki-Miyaura coupling reactivity is tested with aryl halides (e.g., 4-bromotoluene) to validate boronate ester functionality .

Advanced Research Questions

Q. How does the boron-containing moiety influence catalytic efficiency in cross-coupling reactions?

  • Mechanistic Insight : The dioxaborolane group enhances stability and electron-deficient character, facilitating transmetallation in Pd-catalyzed reactions. DFT studies suggest the boronate ester’s Lewis acidity lowers activation energy for aryl-Pd bond formation .
  • Optimization : Catalyst screening (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) and solvent polarity (THF vs. DMF) are critical for yield improvement (70–92%) .

Q. What strategies resolve contradictions in crystallographic data for this compound’s derivatives?

  • Data Reconciliation : Discrepancies in bond angles (e.g., B-O vs. S-N) arise from disordered crystals or twinning. Strategies include:

  • High-resolution data collection (synchrotron sources, λ = 0.7–1.0 Å).
  • Twinned refinement using SHELXL’s TWIN/BASF commands .
    • Case Study : A derivative with ambiguous sulfonamide geometry was resolved via Hirshfeld surface analysis and 2D NOESY .

Q. How is this compound utilized in structure-activity relationship (SAR) studies for enzyme inhibition?

  • Target Identification : The sulfonamide group interacts with FLAP (5-lipoxygenase-activating protein) via hydrogen bonding (e.g., His-53/Arg-104 residues), while the boronate ester modulates membrane permeability .
  • SAR Workflow :

Derivatization : Replace benzyl with isopropyl or cyclobutyl groups (see ).

Activity Assays : IC₅₀ values measured via ELISA for COX-2/FLAP inhibition .

Computational Modeling : Docking (AutoDock Vina) correlates substituent bulkiness with binding affinity (ΔG = −8.2 to −10.5 kcal/mol) .

Q. What methodologies address solubility challenges in biological assays?

  • Formulation : Use DMSO stock solutions (<10% v/v) diluted in PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation .
  • Stability Testing : LC-MS monitors hydrolysis of the boronate ester in serum (t₁/₂ = 2–6 hours at 37°C) .

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